![molecular formula C18H17N3O5S2 B2598759 2,4-dimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide CAS No. 303797-96-8](/img/structure/B2598759.png)
2,4-dimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
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Overview
Description
2,4-dimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is a chemical compound with potential applications in scientific research. It is commonly referred to as TMB-8 and is primarily used as a selective inhibitor of phospholipase C (PLC) activity. TMB-8 has been shown to affect various cellular processes, making it a useful tool for studying the biochemical and physiological effects of PLC signaling.
Scientific Research Applications
- In a study, compounds structurally related to our target molecule demonstrated anti-inflammatory and analgesic properties. Specifically, (S)-N-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibited promising effects .
- Novel amides synthesized from 2,3-dimethoxybenzoic acid and amine derivatives showed antioxidant properties. These compounds could be valuable in combating oxidative stress-related diseases .
Anti-Inflammatory and Analgesic Activities
Antioxidant Potential
Mechanism of Action
Target of Action
The compound 2,4-DIMETHOXY-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZAMIDE, also known as Oprea1_296115, is a derivative of thiazole . Thiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties
Mode of Action
Thiazole derivatives, in general, are known to interact with various biological targets to induce their effects . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the wide range of biological activities exhibited by thiazole derivatives, it can be inferred that oprea1_296115 may have diverse molecular and cellular effects .
properties
IUPAC Name |
2,4-dimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S2/c1-25-13-5-8-15(16(11-13)26-2)17(22)20-12-3-6-14(7-4-12)28(23,24)21-18-19-9-10-27-18/h3-11H,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDLBRKWBRPNTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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